molecular formula C20H14FN3O B2469175 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 670248-02-9

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2469175
CAS No.: 670248-02-9
M. Wt: 331.35
InChI Key: MRDBYTPEZKNLNT-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorine atom and the imidazo[1,2-a]pyridine moiety in its structure makes it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction can be carried out in toluene with the promotion of C–C bond cleavage by iodine and tert-butyl hydroperoxide (TBHP), which are mild and metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and TBHP.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used to replace the fluorine atom or other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives, while substitution reactions can yield a variety of substituted benzamides .

Scientific Research Applications

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDBYTPEZKNLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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